N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrrolo[3,4-b]pyridine core, which is a fused heterocyclic system
Mechanism of Action
Target of Action
Similar compounds such as 6,7-dihydro-5h-pyrrolo[3,4-b]pyridine derivatives have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .
Mode of Action
Similar compounds have been shown to inhibit ripk1, thereby preventing necroptosis . This inhibition could be due to the compound binding to the allosteric pocket of RIPK1 .
Biochemical Pathways
The inhibition of ripk1 by similar compounds can affect the necroptosis pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers .
Result of Action
The inhibition of ripk1 by similar compounds can prevent necroptosis, potentially mitigating the effects of various pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functionalization of the Core: Introduction of the furan-2-carboxamide moiety can be done via amide coupling reactions. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxylic acid, while reduction could produce N-(2-(5,7-dihydroxy-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.
Biology
Biologically, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide may exhibit interesting bioactivity, including potential antimicrobial or anticancer properties. Research is ongoing to explore these possibilities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development, particularly targeting diseases where modulation of specific biological pathways is required.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Similar in structure but with a benzyl group instead of the furan-2-carboxamide moiety.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a different ring structure.
Uniqueness
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12(10-4-2-8-21-10)16-6-7-17-13(19)9-3-1-5-15-11(9)14(17)20/h1-5,8H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDZTHJQRGFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC=CO3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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